molecular formula C26H19NS B12540893 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine CAS No. 142031-04-7

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine

Cat. No.: B12540893
CAS No.: 142031-04-7
M. Wt: 377.5 g/mol
InChI Key: KTKVUJKSVDDRDX-UHFFFAOYSA-N
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Description

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine is a complex organic compound that features a unique structure combining an indene moiety with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine typically involves the condensation of an indene derivative with a thiophene derivative under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction might yield a fully saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for more complex molecules.

    Biology: It may have potential as a bioactive compound, although specific biological activities would need to be confirmed through research.

    Medicine: It could be investigated for potential therapeutic uses, such as in drug development.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through detailed studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenyl-1-naphthalenamine
  • 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene di-malononitrile

Uniqueness

5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine is unique due to its specific combination of an indene moiety with a thiophene ring. This structure imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

142031-04-7

Molecular Formula

C26H19NS

Molecular Weight

377.5 g/mol

IUPAC Name

5-(inden-1-ylidenemethyl)-N,N-diphenylthiophen-2-amine

InChI

InChI=1S/C26H19NS/c1-3-10-22(11-4-1)27(23-12-5-2-6-13-23)26-18-17-24(28-26)19-21-16-15-20-9-7-8-14-25(20)21/h1-19H

InChI Key

KTKVUJKSVDDRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C=C4C=CC5=CC=CC=C54

Origin of Product

United States

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